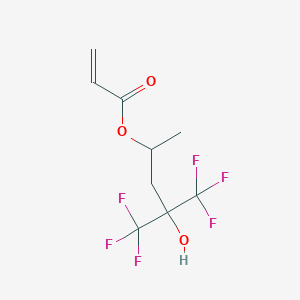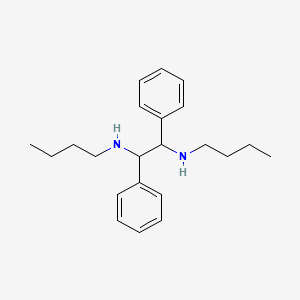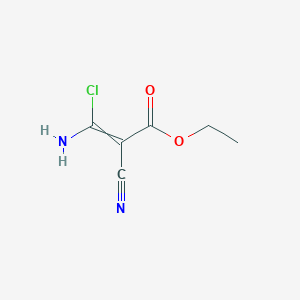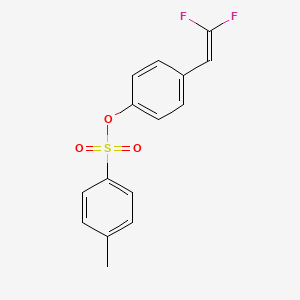
1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate: is a fluorinated acrylate compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate can be synthesized through the reaction of 1,1,1-trifluoro-2-trifluoromethyl-2,4-pentanediol with methacrylic anhydride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. The use of advanced reactors and purification systems ensures the production of high-purity this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate group to an alcohol or alkane.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted acrylates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate is used as a monomer in the synthesis of fluorinated polymers. These polymers exhibit excellent chemical resistance, low surface energy, and unique optical properties .
Biology and Medicine: The compound’s hydrophobic nature makes it useful in the development of drug delivery systems. It can be incorporated into polymeric nanoparticles to enhance the stability and bioavailability of hydrophobic drugs .
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. Its chemical stability and resistance to harsh environments make it ideal for protective coatings in aerospace and automotive applications .
Wirkmechanismus
The mechanism of action of 1,1,1-trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate lipid membranes easily. This property is exploited in drug delivery systems to improve the cellular uptake of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methyl-5-pentyl methacrylate
- 4,4,4-Trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl 2-methacrylate
- 2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester
Uniqueness: 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-pentyl acrylate stands out due to its specific combination of fluorine atoms and acrylate group, which imparts unique chemical and physical properties. Its ability to form highly stable polymers with low surface energy and excellent chemical resistance makes it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
859856-64-7 |
|---|---|
Molekularformel |
C9H10F6O3 |
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl] prop-2-enoate |
InChI |
InChI=1S/C9H10F6O3/c1-3-6(16)18-5(2)4-7(17,8(10,11)12)9(13,14)15/h3,5,17H,1,4H2,2H3 |
InChI-Schlüssel |
CNHBXPIOKOXEIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC(C(F)(F)F)(C(F)(F)F)O)OC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)

![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
![2-[({3-[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl}carbonyl)amino]benzoic acid](/img/structure/B14140218.png)
![1-{[2-(3-Methoxyphenyl)-1,3-thiazolidin-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14140229.png)
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)

![(2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-dodecahydro-11,12-dihydroxy-4a,8,13,13-tetramethyl-4,6,9-tris[(triethylsilyl)oxy]-7,11-methano-5H-cyclodeca[3,4]benz[1,2-b]oxet-5-one](/img/structure/B14140248.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140253.png)


![N-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B14140263.png)
![Methyl 9-[(3-methylbut-2-enoyl)oxy]nonanoate](/img/structure/B14140276.png)
